

N-(3-bromophenyl)acetamide CAS number and molecular weight

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)acetamide

Cat. No.: B1265513

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In-Depth Technical Guide: N-(3-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromophenyl)acetamide, a halogenated aromatic amide, serves as a crucial intermediate in organic and pharmaceutical synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and spectral data for characterization. While direct biological applications of **N-(3-bromophenyl)acetamide** are not extensively documented in publicly available literature, this guide also explores the broader context of bromoacetanilide derivatives and their potential roles in drug discovery, offering insights for future research and development.

Core Compound Identification

This section details the fundamental identifiers for **N-(3-bromophenyl)acetamide**.

Identifier	Value	Reference
CAS Number	621-38-5	[1][2]
Molecular Formula	C ₈ H ₈ BrNO	[1]
Molecular Weight	214.06 g/mol	[1][3][4]
IUPAC Name	N-(3-bromophenyl)acetamide	[1]
Synonyms	3'-Bromoacetanilide, m-Bromoacetanilide	[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of **N-(3-bromophenyl)acetamide** is presented below, providing essential data for handling, storage, and experimental design.

Property	Value	Reference
Melting Point	87-89 °C	[3]
Boiling Point (Predicted)	349.2 ± 25.0 °C	[3]
Density (Rough Estimate)	1.5097 g/cm ³	[3]
pKa (Predicted)	14.45 ± 0.70	[3]
Appearance	White needle-like crystals	[3]
Solubility	Soluble in ethanol and ether; insoluble in water.	[3]
Storage	Sealed in a dry environment at room temperature.	[3]

Synthesis Protocols

N-(3-bromophenyl)acetamide is primarily used as an intermediate in organic and pharmaceutical synthesis.[3] Two common methods for its preparation are detailed below.

Method 1: Acetylation of m-Bromoaniline

This is a traditional and straightforward method for the synthesis of **N-(3-bromophenyl)acetamide**.

Reaction Scheme:



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Figure 1: Acetylation of m-Bromoaniline.

Experimental Protocol:

- Combine m-bromoaniline and acetic acid.
- Slowly add acetic anhydride to the mixture.
- Reflux the reaction mixture for 30 minutes.
- After reflux, allow the mixture to stand for an additional 30 minutes.
- Pour the reaction mixture into five times its volume of ice water to precipitate the product.
- Filter the resulting crystals.
- Recrystallize the crude product from ethanol to obtain pure **N-(3-bromophenyl)acetamide**.

[3]

Method 2: Beckmann Rearrangement of 3-Bromoacetophenone Oxime

This method provides an alternative route to **N-(3-bromophenyl)acetamide**.

Experimental Protocol:

- In a 50 mL reaction flask, dissolve 3-bromoacetophenone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile.
- In a separate vial, dissolve bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) in 1 mL of acetonitrile.
- Under stirring, add the bismuth trifluoromethanesulfonate solution to the reaction flask.
- Add an additional 2-3 mL of acetonitrile to the reaction mixture.
- Heat the mixture in an oil bath at 80 °C. The solution will turn into a slightly white suspension.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with 100% dichloromethane (DCM) as the mobile phase. The reaction is typically complete in about 4 hours.
- Once the reaction is complete, remove the heat and evaporate the solvent using a rotary evaporator.
- To the residue, add water and DCM for extraction.
- Combine the organic phases and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate it.
- Purify the crude product by column chromatography using 100% DCM as the eluent.
- After solvent evaporation and drying, a yield of approximately 60% of **N-(3-bromophenyl)acetamide** can be expected, with a melting point of 86-88 °C.[3]

Spectral Data for Characterization

The following is a summary of available spectral data for **N-(3-bromophenyl)acetamide**, which is crucial for its identification and purity assessment.

Spectrum Type	Key Peaks/Features	Reference
GC-MS	Top m/z peaks at 43, 171, and 173.	[1]
¹ H NMR	Data available in spectral databases.	[1]
¹³ C NMR	Data available in spectral databases.	[1]
IR	Data available in spectral databases.	[1]

Biological Activity and Potential Applications in Drug Development

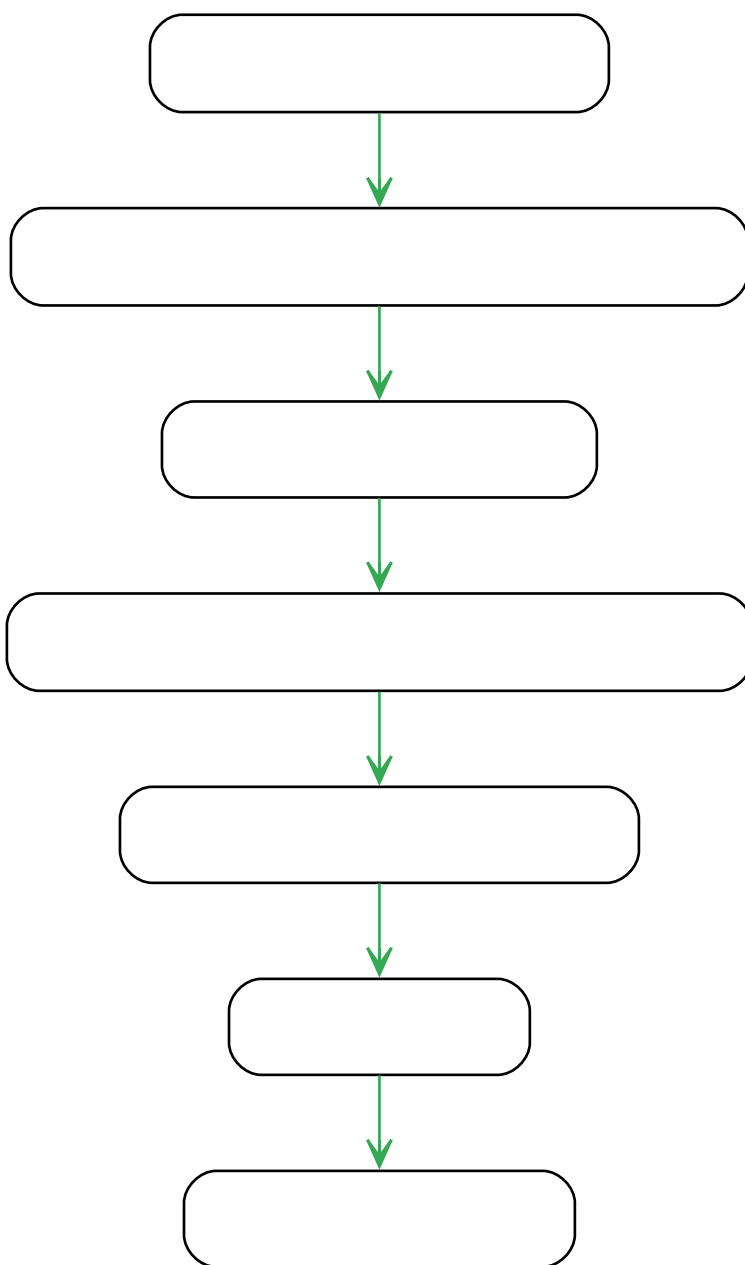
While there is a lack of specific studies on the biological activity of **N-(3-bromophenyl)acetamide**, the broader class of acetamide and bromophenol derivatives has shown significant potential in various therapeutic areas. These findings suggest possible avenues for future investigation of **N-(3-bromophenyl)acetamide**.

Context from Related Compounds

- Antioxidant and Anticancer Activities: Natural and synthetic bromophenol derivatives have been evaluated for their antioxidant and anticancer properties.[5]
- Enzyme Inhibition: Bromophenol derivatives have demonstrated potent inhibitory effects against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, suggesting their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]
- Antibacterial Activity: Some brominated phenols with lactamomethyl moieties have shown antibacterial activity.[8]

Future Research Directions

The established role of **N-(3-bromophenyl)acetamide** as a synthetic intermediate, combined with the diverse biological activities of related bromo- and acetamido- compounds, positions it as a valuable scaffold for the development of novel therapeutic agents. Future research could focus on synthesizing a library of derivatives from **N-(3-bromophenyl)acetamide** and screening them for various biological activities.



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